molecular formula C34H30O14 B611692 (-)-Viriditoxin CAS No. 1381782-08-6

(-)-Viriditoxin

Cat. No. B611692
M. Wt: 662.6
InChI Key: GMCZVCXZGZGZPX-HOTGVXAUSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. It includes the conditions required for the reaction and the products formed .


Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as its melting point, boiling point, solubility in different solvents, and its chemical stability .

Scientific Research Applications

Antibacterial Activities

  • Antibacterial Agent against Fish Pathogens: Viriditoxin demonstrates significant antibacterial activity against Streptococcus iniae and Streptococcus parauberis, major pathogens in aquaculture. Its mechanism involves inhibiting FtsZ polymerization, which is crucial for bacterial cell division (Noh et al., 2017).

Biosynthesis and Chemical Synthesis

  • Understanding Biosynthesis: A gene cluster responsible for viriditoxin synthesis has been identified, revealing the biosynthetic pathway of this compound. This includes a unique Baeyer-Villiger monooxygenase-catalyzed reaction, contributing to the understanding of fungal secondary metabolite synthesis (Urquhart et al., 2019).
  • Synthetic Advances: A streamlined and highly diastereoselective synthesis of viriditoxin has been developed. This offers a more efficient approach to producing this complex natural product, crucial for further research and potential applications (Grove & Shaw, 2012).

Cancer Research

  • Potential in Cancer Therapy: Viriditoxin has shown effectiveness against human lung cancer cells, inducing G2/M cell cycle arrest and apoptosis. It functions similarly to paclitaxel by inhibiting tubulin polymerization, highlighting its potential as an anticancer agent (Park et al., 2015).
  • Antimitotic and Antimetastatic Potential: In human cancer cells, viriditoxin exhibits antimitotic effects by enhancing tubulin polymerization and stabilizing microtubule polymers. This disrupts mitosis and represses cell migration, suggesting its potential as an antimitotic and antimetastatic agent (Su et al., 2020).

Miscellaneous Applications

  • Role in Stereoselective Biosynthesis: A study elucidated the role of a catalytically-inactive hydrolase in the stereoselective biosynthesis of viriditoxin, adding to our understanding of how fungi produce complex secondary metabolites with specific stereochemistry (Hu et al., 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, and precautions that need to be taken while handling it .

Future Directions

This involves understanding the potential future applications of the compound and the current research trends associated with it .

properties

IUPAC Name

methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O14/c1-43-21-11-19(35)27-17(7-13-5-15(9-23(37)45-3)47-33(41)25(13)31(27)39)29(21)30-18-8-14-6-16(10-24(38)46-4)48-34(42)26(14)32(40)28(18)20(36)12-22(30)44-2/h7-8,11-12,15-16,35-36,39-40H,5-6,9-10H2,1-4H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCZVCXZGZGZPX-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)CC(OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CC(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)C[C@H](OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CC(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Viriditoxin

CAS RN

35483-50-2, 1381782-08-6
Record name Viriditoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035483502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viriditoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381782086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRIDITOXIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TAK972FMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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